Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-

Physicochemical profiling Drug-likeness Building block selection

Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- (CAS 950691-39-1) is a specialized organoboron compound classified as a 5-substituted benzofuran-2-boronic acid. Its IUPAC name is [5-(cyclohexylmethyl)-1-benzofuran-2-yl]boronic acid, with molecular formula C₁₅H₁₉BO₃ and a molecular weight of 258.12 g/mol.

Molecular Formula C15H19BO3
Molecular Weight 258.12 g/mol
CAS No. 950691-39-1
Cat. No. B1528399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
CAS950691-39-1
Molecular FormulaC15H19BO3
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O
InChIInChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2
InChIKeyNUUMBGKGBBKYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- (CAS 950691-39-1): Core Identity and Structural Context for Procurement Decisions


Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- (CAS 950691-39-1) is a specialized organoboron compound classified as a 5-substituted benzofuran-2-boronic acid [1]. Its IUPAC name is [5-(cyclohexylmethyl)-1-benzofuran-2-yl]boronic acid, with molecular formula C₁₅H₁₉BO₃ and a molecular weight of 258.12 g/mol [1]. The compound features a boronic acid moiety at the 2-position of the benzofuran core and a cyclohexylmethyl substituent at the 5-position, which imparts distinct steric and lipophilic properties compared to simpler benzofuran-2-boronic acid analogs such as the parent benzofuran-2-boronic acid (CAS 98437-24-2, MW 161.95) [2]. It is commercially available as a research chemical building block with typical purity specifications of 95% .

Why Generic Benzofuran Boronic Acids Cannot Replace Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- in Structure-Dependent Applications


In-class benzofuran-2-boronic acid derivatives cannot be interchanged indiscriminately because the 5-position substituent directly modulates key physicochemical properties—including lipophilicity, steric profile, and electronic character of the aromatic ring—that govern reactivity in cross-coupling reactions, target binding in medicinal chemistry, and compound handling characteristics [1]. The parent benzofuran-2-boronic acid (MW 161.95, XLogP ≈ 0.1) has a markedly different solubility and partitioning profile compared to the bulkier, more lipophilic 5-cyclohexylmethyl analog (MW 258.12, TPSA 53.6 Ų) [1]. Patent literature demonstrates that the cyclohexylmethyl substituent at the 5-position of benzofuran is specifically claimed in renin inhibitor pharmacophores, indicating that this substitution pattern is not arbitrary but is selected for target engagement [2]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- vs. In-Class Analogs


Molecular Weight and Lipophilic Bulk: Cyclohexylmethyl vs. Unsubstituted Benzofuran-2-boronic Acid

The 5-cyclohexylmethyl substituent on the target compound increases molecular weight to 258.12 g/mol compared to 161.95 g/mol for the unsubstituted parent benzofuran-2-boronic acid [1]. This increase of approximately 96 Da is accompanied by a shift in calculated lipophilicity: while the parent compound has a cLogP of approximately -0.874 to 0.1, analog compounds bearing cyclohexylmethyl groups on aromatic scaffolds exhibit cLogP increases on the order of 3–4 log units [2]. The topological polar surface area (TPSA) remains constant at 53.6 Ų for both compounds, indicating that the lipophilicity gain comes without sacrificing hydrogen-bonding capacity [1].

Physicochemical profiling Drug-likeness Building block selection

Rotatable Bond Count and Conformational Flexibility: Impact on Molecular Recognition

The target compound possesses 3 rotatable bonds (excluding the boronic acid –B(OH)₂ rotation) compared to only 1 rotatable bond for 5-methylbenzofuran-2-boronic acid and 2 for 5-bromobenzofuran-2-boronic acid [1][2]. The cyclohexylmethyl group introduces the additional rotatable bond at the CH₂–cyclohexyl junction, increasing conformational自由度. In the context of the renin inhibitor pharmacophore described in US Patent 5,171,751, the cyclohexylmethyl group at the 5-position is specifically claimed for its ability to occupy the S3 subsite of the renin enzyme, a binding pocket that accommodates hydrophobic cycloalkylalkyl groups [3].

Conformational analysis Entropic penalty Target binding

Patent-Supported Pharmacophoric Relevance: Cyclohexylmethyl as a Preferred Substituent in Renin Inhibitors

US Patent 5,171,751 (G.D. Searle & Co.) explicitly claims benzofuran derivatives wherein R₅ is cyclohexylmethyl as renin inhibitors for hypertension treatment [1]. The patent specifies that the cyclohexylmethyl substituent at the benzofuran 5-position (or its alkyl-linked equivalent) is a preferred embodiment, distinguishing it from other cycloalkyl, phenyl, or lower alkyl substituents. While quantitative IC₅₀ data for the specific boronic acid compound 950691-39-1 is not publicly disclosed, the patent establishes that the 5-cyclohexylmethyl benzofuran scaffold is a privileged pharmacophoric element in renin-targeting compounds [1].

Renin inhibition Antihypertensive Structure-activity relationship

Commercial Availability and Purity Benchmarking: Sourcing Feasibility Assessment

The target compound is available from multiple commercial suppliers (AKSci, CymitQuimica) with a minimum purity specification of 95% . In comparison, the parent benzofuran-2-boronic acid (CAS 98437-24-2) is widely available at 98% purity from major suppliers such as TCI and Alfa Aesar with a characterized melting point of 114–116 °C . 5-Methylbenzofuran-2-boronic acid is available at 98% purity . The 95% purity baseline for the target compound is adequate for research-grade Suzuki coupling applications but may require additional purification for sensitive medicinal chemistry campaigns.

Chemical sourcing Supply chain Purity specification

Recommended Application Scenarios for Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- Based on Quantitative Differentiation Evidence


Renin Inhibitor Medicinal Chemistry Programs Requiring Hydrophobic S3 Subsite Occupancy

Based on the patent-supported pharmacophoric relevance of the 5-cyclohexylmethyl benzofuran scaffold in renin inhibition (US Patent 5,171,751) , this compound is a logical building block choice for synthesizing benzofuran-based renin inhibitor candidates. The cyclohexylmethyl group provides the steric bulk and lipophilicity needed to engage the hydrophobic S3 pocket of the renin enzyme, a feature that simpler 5-methyl or unsubstituted analogs cannot replicate. Researchers should prioritize this compound when the target product profile requires a cyclohexylmethyl substituent at the benzofuran 5-position as specified in the patent's preferred embodiments.

Suzuki–Miyaura Cross-Coupling for Synthesis of 5-Cyclohexylmethyl-2-arylbenzofuran Libraries

As a boronic acid building block, 950691-39-1 is suited for Suzuki–Miyaura coupling with aryl halides to generate 2-aryl-5-cyclohexylmethylbenzofuran derivatives . The boronic acid at the 2-position enables direct coupling without deprotection steps, while the 5-cyclohexylmethyl substituent remains inert under standard palladium-catalyzed conditions. The 95% commercial purity is sufficient for library synthesis, though researchers requiring >98% purity for late-stage intermediates should budget for post-purchase purification. The three rotatable bonds in the cyclohexylmethyl group may influence coupling kinetics relative to less hindered analogs, and reaction optimization may be necessary [1].

Physicochemical Property Optimization in Lead Series Where Lipophilic Efficiency Must Be Balanced

For medicinal chemistry teams optimizing lead series that incorporate a benzofuran core, the target compound offers a significantly higher calculated logP (estimated >3 vs. ~0 for the parent benzofuran-2-boronic acid) without changing the TPSA (53.6 Ų for both) [1]. This property combination is useful when increasing membrane permeability is desired while maintaining hydrogen-bonding capacity. However, the absence of experimentally measured logP and solubility data for this specific compound means teams should generate these data early in their optimization cascade to avoid late-stage liabilities .

Reference Standard for Analytical Method Development in Cyclohexylmethyl-Substituted Benzofuran Analysis

Given the commercial availability at 95% purity from multiple vendors , 950691-39-1 can serve as an analytical reference standard for HPLC, LC-MS, or NMR method development targeting cyclohexylmethyl-substituted benzofuran scaffolds. Its molecular weight (258.12 g/mol), characteristic isotopic pattern from boron, and distinct retention time relative to less lipophilic benzofuran boronic acids make it a useful system suitability marker in quality control workflows for benzofuran-based pharmaceuticals.

Quote Request

Request a Quote for Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.